molecular formula C8H8O3S B8303686 2-(beta-Hydroxyethylthio)-1,4-benzoquinone

2-(beta-Hydroxyethylthio)-1,4-benzoquinone

Cat. No. B8303686
M. Wt: 184.21 g/mol
InChI Key: OFRZEEDYXRMVSH-UHFFFAOYSA-N
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Patent
US05053053

Procedure details

2-Mercaptoethanol (25.9 ml, 0.368 mole) is added in a single amount to a suspension of p-benzoquinone (80 g, 0.736 mole) in absolute ethanol (500 ml), with stirring and while bubbling nitrogen through the suspension. The temperature rises from 22° C. to 45° C. within 30 seconds and the mixture becomes a homogeneous red-brown. At the end of 15 minutes, a precipitate appears. The mixture is left to stand with stirring for 2 hours and filtered through a no. 4 frit. The orange-red precipitate is washed with 3×50 ml of cold ethanol and dried. Orange crystals are obtained
Quantity
25.9 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][OH:4].[C:5]1(=[O:12])[CH:10]=[CH:9][C:8](=[O:11])[CH:7]=[CH:6]1>C(O)C>[OH:4][CH2:3][CH2:2][S:1][C:10]1[C:5](=[O:12])[CH:6]=[CH:7][C:8](=[O:11])[CH:9]=1

Inputs

Step One
Name
Quantity
25.9 mL
Type
reactant
Smiles
SCCO
Name
Quantity
80 g
Type
reactant
Smiles
C1(C=CC(C=C1)=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
while bubbling nitrogen through the suspension
CUSTOM
Type
CUSTOM
Details
At the end of 15 minutes
Duration
15 min
WAIT
Type
WAIT
Details
The mixture is left
STIRRING
Type
STIRRING
Details
with stirring for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
filtered through a no
WASH
Type
WASH
Details
The orange-red precipitate is washed with 3×50 ml of cold ethanol
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Orange crystals are obtained

Outcomes

Product
Details
Reaction Time
30 s
Name
Type
Smiles
OCCSC=1C(C=CC(C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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